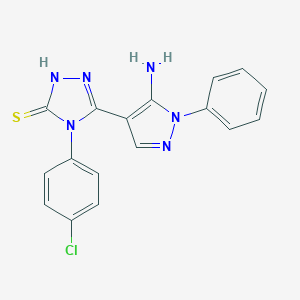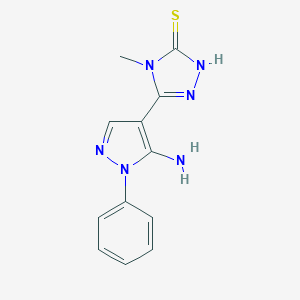
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone, also known as EDP-420, is a synthetic compound that belongs to the family of pyrimidinones. It has been found to have potential therapeutic applications in various fields, including cancer research and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone is not fully understood. However, it has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone can prevent the growth and proliferation of cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, specifically prostate cancer cells. It has also been found to have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone in lab experiments is its specificity for BRD4, which makes it a promising candidate for targeted therapies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are important factors to consider when developing a drug for clinical use.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its toxicity and pharmacokinetics in order to determine its suitability for clinical use. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine and 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires heating. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in the treatment of prostate cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)-4,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-13-8-6-5-7-12(13)16-11(3)9-10(2)15-14(16)17/h5-9H,4H2,1-3H3 |
Clave InChI |
NCHCALSDSRZTKG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=CC(=NC2=O)C)C |
SMILES canónico |
CCOC1=CC=CC=C1N2C(=CC(=NC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)



![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)

![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)